molecular formula C9H14N2O2 B13300221 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid

Cat. No.: B13300221
M. Wt: 182.22 g/mol
InChI Key: XHHQBHISJWTPQA-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • Quinolinyl-pyrazoles .

Uniqueness

What sets 2-Methyl-2-(1-methyl-1H-pyrazol-5-yl)butanoic acid apart is its specific structural configuration, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methyl-2-(2-methylpyrazol-3-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-4-9(2,8(12)13)7-5-6-10-11(7)3/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

XHHQBHISJWTPQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=NN1C)C(=O)O

Origin of Product

United States

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